molecular formula C13H16O5 B8565793 Dimethyl 3-ethyl-5-methoxyphthalate CAS No. 116913-51-0

Dimethyl 3-ethyl-5-methoxyphthalate

Cat. No. B8565793
M. Wt: 252.26 g/mol
InChI Key: KLSZJIZUQFHBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879846B2

Procedure details

K2CO3 (63.9 g, 462 mmol) and MeI (28.8 mL, 462 mmol) were added to a solution of compound H (34.6 g, 154 mmol) in DMF (500 mL) at 0° C. The mixture was warmed to room temperature and stirred for 2 h, and at 40° C. for 1 h. MeI (28.8 mL, 462 mmol) was added and the mixture was stirred for 14 h. Additional MeI (28.8 mL, 462 mmol) was then added to the reaction mixture. After being stirred for 8 h, the mixture was concentrated in vacuo and water was added to the residue. The aqueous phase was extracted 3 times with ethyl acetate and the combined organic phases were washed with H2O, then brine, and dried over Na2SO4. The organic phase was then concentrated in vacuo and purified by silica gel column chromatography (ethyl acetate:hexane=1:6), yielding the desired compound I (36.0 g, 143 mmol) as a pale-yellow oil.
Name
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step One
Name
compound H
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].CI.[CH2:9]([C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:13]([C:14]([OH:16])=[O:15])[C:12]=1[C:22]([OH:24])=O)[CH3:10].CN([CH:28]=[O:29])C>>[CH2:9]([C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:13]([C:14]([O:16][CH3:1])=[O:15])[C:12]=1[C:22]([O:29][CH3:28])=[O:24])[CH3:10] |f:0.1.2|

Inputs

Step One
Name
Quantity
63.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
28.8 mL
Type
reactant
Smiles
CI
Name
compound H
Quantity
34.6 g
Type
reactant
Smiles
C(C)C1=C(C(C(=O)O)=CC(=C1)OC)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
28.8 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 14 h
Duration
14 h
STIRRING
Type
STIRRING
Details
After being stirred for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (ethyl acetate:hexane=1:6)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=C(C(C(=O)OC)=CC(=C1)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 143 mmol
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.